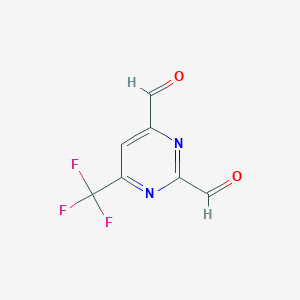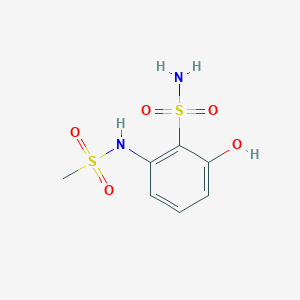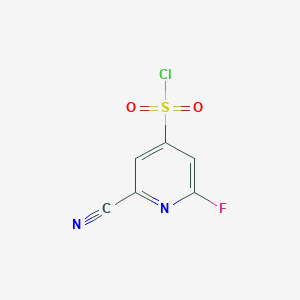
2-Cyano-6-fluoropyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-6-fluoropyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClFN2O2S and a molecular weight of 220.61 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Méthodes De Préparation
The synthesis of 2-Cyano-6-fluoropyridine-4-sulfonyl chloride involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . The introduction of the sulfonyl chloride group can be achieved through sulfonylation reactions using reagents like chlorosulfonic acid. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Cyano-6-fluoropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common reagents include nucleophiles like amines and alcohols.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the sulfonyl chloride can be oxidized to a sulfonic acid.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds.
Applications De Recherche Scientifique
2-Cyano-6-fluoropyridine-4-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyano-6-fluoropyridine-4-sulfonyl chloride involves its interaction with various molecular targets. The electron-withdrawing fluorine and cyano groups influence the compound’s reactivity and interaction with biological molecules. These interactions can affect enzyme activity, protein binding, and other cellular processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
2-Cyano-6-fluoropyridine-4-sulfonyl chloride can be compared with other fluoropyridines, such as:
4-Cyano-2-fluoropyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
2,6-Difluoropyridine: Contains two fluorine atoms, which can further reduce reactivity compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various applications.
Propriétés
Formule moléculaire |
C6H2ClFN2O2S |
|---|---|
Poids moléculaire |
220.61 g/mol |
Nom IUPAC |
2-cyano-6-fluoropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClFN2O2S/c7-13(11,12)5-1-4(3-9)10-6(8)2-5/h1-2H |
Clé InChI |
MKGBKXFWUOMGFL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C#N)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


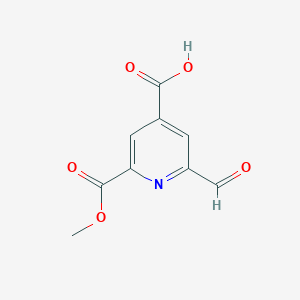
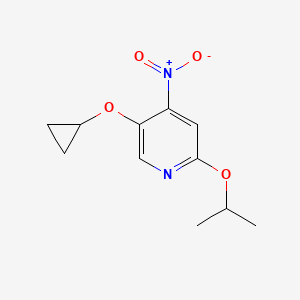
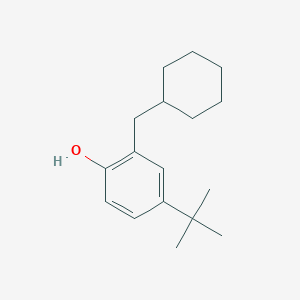
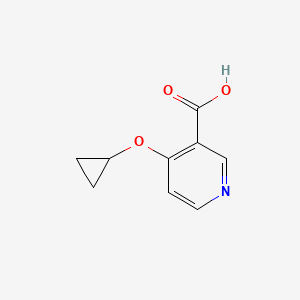
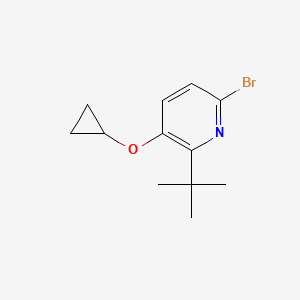

![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
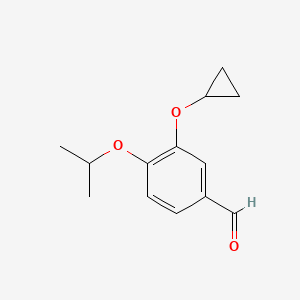
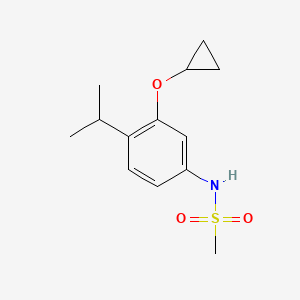
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
